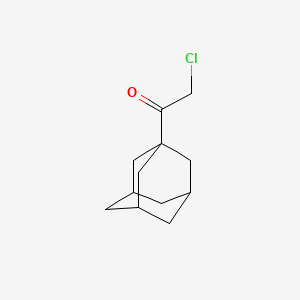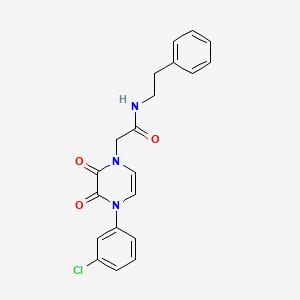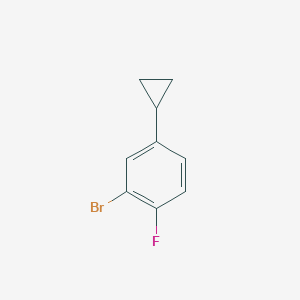
6-氟-3-环丙基溴苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3-cyclopropylbromobenzene is an organic compound with the molecular formula C₉H₈BrF It is a derivative of benzene, where a fluorine atom is substituted at the 6th position and a bromine atom at the 3rd position, with a cyclopropyl group attached to the benzene ring
科学研究应用
6-Fluoro-3-cyclopropylbromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules. It can be used in the design of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-cyclopropylbromobenzene typically involves a multi-step process. One common method is the halogenation of cyclopropylbenzene derivatives. The process can be summarized as follows:
Bromination: Cyclopropylbenzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 3-bromocyclopropylbenzene.
Fluorination: The brominated product is then subjected to a fluorination reaction using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor. This step introduces the fluorine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 6-Fluoro-3-cyclopropylbromobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of catalysts and reagents can be tailored to minimize environmental impact and improve safety.
化学反应分析
Types of Reactions
6-Fluoro-3-cyclopropylbromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of cyclopropylfluorobenzene ketones or acids.
Reduction: Formation of cyclopropylfluorobenzene alcohols or alkanes.
Coupling: Formation of biaryl compounds with diverse functional groups.
作用机制
The mechanism of action of 6-Fluoro-3-cyclopropylbromobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Biological Interactions: The fluorine atom can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds or electrostatic interactions.
相似化合物的比较
6-Fluoro-3-cyclopropylbromobenzene can be compared with other similar compounds, such as:
3-Bromo-6-fluorobenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Fluoro-3-chlorobenzene: Substitutes chlorine for bromine, which can influence the compound’s chemical properties and reactivity.
3-Cyclopropyl-6-chlorobenzene: Contains a chlorine atom instead of fluorine, potentially altering its interactions with biological targets.
The uniqueness of 6-Fluoro-3-cyclopropylbromobenzene lies in the combination of its fluorine, bromine, and cyclopropyl substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-bromo-4-cyclopropyl-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKPISEORGJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
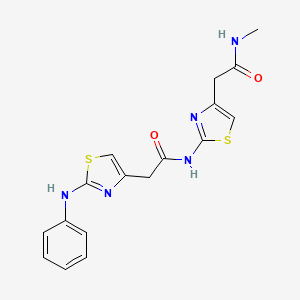
![4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2587391.png)
![3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2587392.png)
![N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2587393.png)
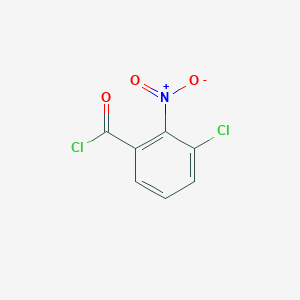
![2,2-dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B2587396.png)
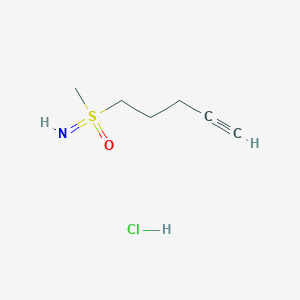
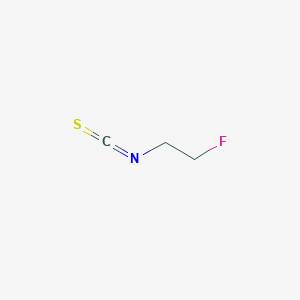
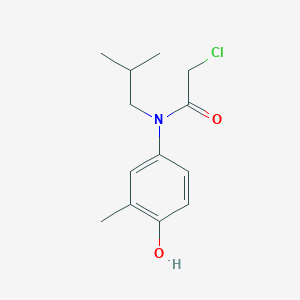
![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)
